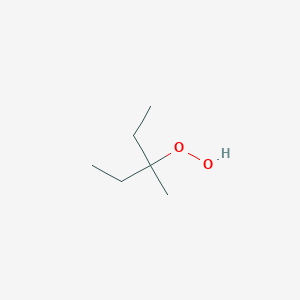
1-Ethyl-1-methylpropyl hydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1-methylpropyl hydroperoxide is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators for polymerization reactions, bleaching agents, and in various other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylpropyl hydroperoxide can be synthesized through the reaction of 3-methylpentan-3-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Methylpentan-3-ol} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrogen peroxide to a solution of 3-methylpentan-3-ol in the presence of a strong acid catalyst. The reaction mixture is maintained at a controlled temperature to ensure the efficient formation of the peroxide compound while minimizing side reactions.
化学反応の分析
Types of Reactions:
Oxidation: 1-Ethyl-1-methylpropyl hydroperoxide can undergo oxidation reactions, where it acts as an oxidizing agent. This property is utilized in various industrial processes.
Reduction: The compound can be reduced to 3-methylpentan-3-ol in the presence of reducing agents.
Decomposition: Organic peroxides are known for their tendency to decompose, often releasing oxygen and forming radicals. This decomposition can be catalyzed by heat, light, or metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Decomposition: Decomposition can be induced by heating the compound or exposing it to ultraviolet light.
Major Products Formed:
Oxidation: The major products depend on the specific conditions and reagents used but can include various oxidized organic compounds.
Reduction: The primary product is 3-methylpentan-3-ol.
Decomposition: Decomposition typically results in the formation of radicals and oxygen gas.
科学的研究の応用
Polymerization Initiator
One of the primary applications of 1-Ethyl-1-methylpropyl hydroperoxide is as a polymerization initiator in the production of various plastics and resins. Hydroperoxides are widely used to initiate radical polymerization processes, leading to the formation of polymers with desirable properties.
- Table 1: Polymerization Initiators Comparison
| Compound | Type | Initiation Mechanism |
|---|---|---|
| This compound | Hydroperoxide | Radical generation |
| Benzoyl peroxide | Hydroperoxide | Radical generation |
| Methyl ethyl ketone peroxide | Hydroperoxide | Radical generation |
Chemical Intermediate
In organic synthesis, this compound serves as a valuable intermediate for the production of various chemical compounds. Its ability to undergo further reactions allows for the synthesis of more complex molecules.
- Case Study: Synthesis of Epoxides
Antimicrobial Agent
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in pharmaceutical formulations. The compound's ability to generate reactive oxygen species could enhance its efficacy against various pathogens.
- Case Study: Antimicrobial Efficacy
Oxidative Treatment Processes
The compound's oxidative properties make it suitable for environmental applications, particularly in wastewater treatment processes where it can assist in breaking down organic pollutants through advanced oxidation processes.
- Research Findings
Safety and Handling Considerations
While the applications of this compound are promising, safety considerations must be taken into account due to its reactive nature. Proper handling protocols should be established to mitigate risks associated with exposure and potential hazards during industrial use.
作用機序
The mechanism of action of 1-Ethyl-1-methylpropyl hydroperoxide involves the generation of free radicals. When the peroxide bond (ROOR’) breaks, it forms two radicals (RO•). These radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
2-Methylpentane-2-peroxol: Another organic peroxide with similar properties but different structural configuration.
3-Ethyl-3-methylpentane-2-peroxol: A compound with a similar peroxide functional group but with an additional ethyl group.
Uniqueness: 1-Ethyl-1-methylpropyl hydroperoxide is unique due to its specific structure, which influences its reactivity and stability. The position of the methyl group and the peroxide functional group makes it particularly effective as an initiator for polymerization reactions and as an oxidizing agent.
特性
CAS番号 |
17437-25-1 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC名 |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
InChIキー |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
正規SMILES |
CCC(C)(CC)OO |
同義語 |
1-Ethyl-1-methylpropyl hydroperoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















